molecular formula C4H3BrIN3 B15328862 6-Bromo-4-iodopyridazin-3-amine

6-Bromo-4-iodopyridazin-3-amine

Cat. No.: B15328862
M. Wt: 299.90 g/mol
InChI Key: SLIYLRBYQIXZPJ-UHFFFAOYSA-N
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Description

6-Bromo-4-iodopyridazin-3-amine is a halogenated pyridazine derivative characterized by bromine and iodine substituents at positions 6 and 4, respectively, and an amine group at position 3. Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, which confer unique electronic properties and reactivity.

Properties

Molecular Formula

C4H3BrIN3

Molecular Weight

299.90 g/mol

IUPAC Name

6-bromo-4-iodopyridazin-3-amine

InChI

InChI=1S/C4H3BrIN3/c5-3-1-2(6)4(7)9-8-3/h1H,(H2,7,9)

InChI Key

SLIYLRBYQIXZPJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN=C1Br)N)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-iodopyridazin-3-amine typically involves the halogenation of pyridazine derivatives. One common method is the sequential bromination and iodination of pyridazin-3-amine. The reaction conditions often include the use of bromine and iodine reagents in the presence of suitable solvents and catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-iodopyridazin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the pyridazine ring .

Scientific Research Applications

6-Bromo-4-iodopyridazin-3-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Bromo-4-iodopyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Pyridazine Br (6), I (4), NH₂ (3) ~329.94 Medicinal chemistry intermediate
6-Bromo-2-chloro-4-iodopyridin-3-amine Pyridine Br (6), Cl (2), I (4), NH₂ (3) ~364.37 Research chemical (commercially available)
4-Bromo-6-(4-fluorophenyl)pyridazin-3-amine Pyridazine Br (4), 4-F-C₆H₄ (6), NH₂ (3) ~308.13 Enhanced lipophilicity; drug discovery
6-Bromo-2-fluoropyridin-3-amine Pyridine Br (6), F (2), NH₂ (3) ~205.01 Pharmaceutical intermediate (97% purity)
6-Bromo-2-chloropyrimidin-4-amine Pyrimidine Br (6), Cl (2), NH₂ (4) 208.44 Research use (solubility: DMSO)

Structural and Electronic Differences

  • Halogen Effects: The iodine substituent in this compound offers greater polarizability and steric bulk compared to bromine, chlorine, or fluorine in analogs. This enhances its utility in Suzuki-Miyaura cross-coupling reactions but may reduce solubility in polar solvents .
  • Core Heterocycle :

    • Pyridazines (two adjacent N atoms) exhibit stronger hydrogen-bonding capacity and altered π-π stacking compared to pyridines (one N) or pyrimidines (two N atoms at 1,3-positions). This influences binding affinity in biological targets .

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